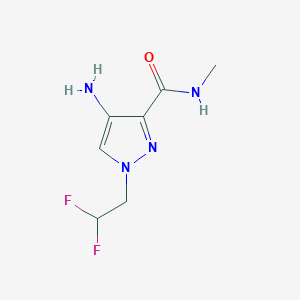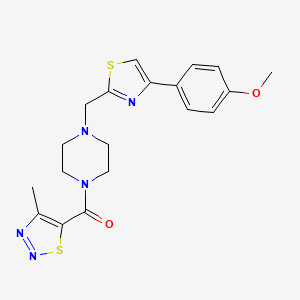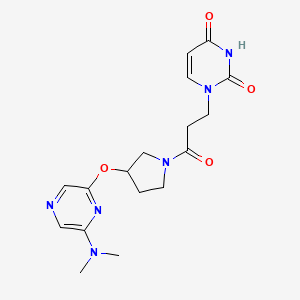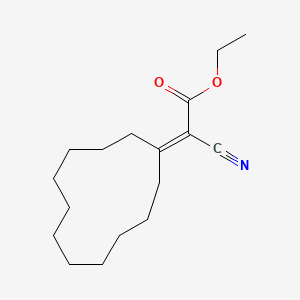![molecular formula C18H17F3N2O3S B2737245 Phenyl(4-{[2-(trifluoromethyl)phenyl]sulfonyl}piperazino)methanone CAS No. 478045-52-2](/img/structure/B2737245.png)
Phenyl(4-{[2-(trifluoromethyl)phenyl]sulfonyl}piperazino)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Phenyl(4-{[2-(trifluoromethyl)phenyl]sulfonyl}piperazino)methanone , also known by its chemical formula C18H17F3N2O3S , is a synthetic compound with intriguing pharmacological properties. Its molecular weight is approximately 398.4 g/mol . Let’s explore further.
Synthesis Analysis
The synthesis of this compound involves intricate organic chemistry. One notable method for its preparation is through Suzuki-coupling reactions . In this process, 2-(trifluoromethyl)phenylboronic acid serves as a key reagent, allowing the introduction of the trifluoromethyl group onto the phenyl ring. This reaction provides access to various 2-trifluoromethyl aryl or heteroaryl derivatives, including our target compound .
Scientific Research Applications
Synthesis and Therapeutic Applications
Synthesis and Evaluation of Derivatives for Therapeutic Use : Derivatives of phenyl(4-{[2-(trifluoromethyl)phenyl]sulfonyl}piperazino)methanone have been synthesized and evaluated for their potential as therapeutic agents. For instance, a study focused on the synthesis of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives, showing good enzyme inhibitory activity and promising antibacterial properties (Hussain et al., 2017). This work underscores the compound's versatility in generating bioactive molecules with potential therapeutic applications.
Enzyme Inhibition for Alzheimer's Disease
Alzheimer's Disease Treatment : Another significant application is in the development of multifunctional amides targeting Alzheimer's disease. A series of multifunctional amides synthesized from 2-furyl(1-piperazinyl)methanone derivatives showed moderate enzyme inhibitory potentials and mild cytotoxicity, indicating their potential as drugs against Alzheimer's disease (Hassan et al., 2018).
Antimicrobial and Antifungal Properties
Antimicrobial Activity : Diphenyl piperazine-based sulfanilamides, which share a structural motif with the compound , have been synthesized and demonstrated notable antimicrobial activity, suggesting their utility in combating bacterial infections (Wang et al., 2011).
Material Science Applications
Corrosion Inhibition : The application extends beyond pharmacology into materials science, where derivatives like [4-(4-aminobenzene-1-sulfonyl)piperazin-1-yl)(furan-2-yl)methanone have been investigated for the prevention of corrosion on mild steel in acidic mediums, showcasing the compound's versatility in industrial applications (Singaravelu & Bhadusha, 2022).
Bioanalytical Method Development
Analytical Applications : A novel T-type calcium channel blocker, structurally related to the compound of interest, has been developed and characterized, highlighting the importance of these compounds in developing new analgesics and their analytical detection in biological matrices (Noh et al., 2011).
properties
IUPAC Name |
phenyl-[4-[2-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O3S/c19-18(20,21)15-8-4-5-9-16(15)27(25,26)23-12-10-22(11-13-23)17(24)14-6-2-1-3-7-14/h1-9H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHIQGNCBSFXMNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![lithium(1+) ion 4-[(3-hydroxypyrrolidin-1-yl)methyl]-1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B2737162.png)
![3-Phenyl-6-[4-(3,3,3-trifluoropropyl)piperazin-1-yl]pyridazine](/img/structure/B2737163.png)
![3-[3-(Aminomethyl)phenyl]-tetrahydropyrimidin-2(1H)-one hydrochloride](/img/structure/B2737166.png)
![9-(4-butylphenyl)-1,3,7-trimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2737167.png)
![butyl 4-(1H-benzo[d]imidazole-2-carbothioamido)benzoate](/img/structure/B2737169.png)


![N-[2-(3,4-Dimethoxyphenyl)ethyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2737173.png)
![N-(2,5-dimethoxyphenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)acetamide](/img/structure/B2737174.png)

![8-benzoyl-6-[(3-methylphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2737178.png)
![N-[1-(1-Methylpyrrol-2-yl)propan-2-yl]prop-2-enamide](/img/structure/B2737179.png)

![N-({1-[2-(4-ethylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)-N-methylacetamide](/img/structure/B2737185.png)